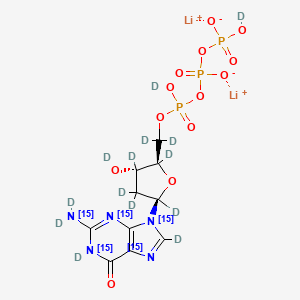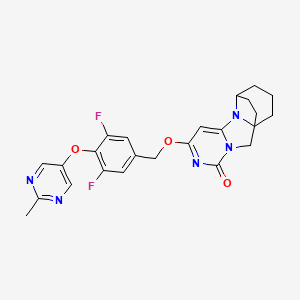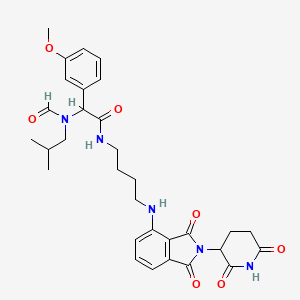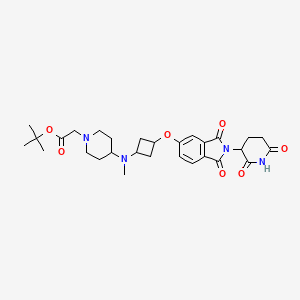
dGTP-15N5,d14 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dGTP-15N5,d14 (dilithium): , also known as 2’-Deoxyguanosine-5’-triphosphate-15N5,d14 dilithium, is a deuterium and nitrogen-15 labeled guanosine nucleotide. This compound is primarily used in the synthesis of deoxyribonucleic acid. Guanosine nucleotides, such as dGTP, are essential for various biological processes, including DNA replication and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dGTP-15N5,d14 (dilithium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the guanosine nucleotide structure. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the guanosine nucleotide.
Nitrogen-15 Labeling: Incorporation of nitrogen-15 into the nucleotide.
Triphosphate Formation: Conversion of the labeled guanosine into its triphosphate form.
Industrial Production Methods: Industrial production of dGTP-15N5,d14 (dilithium) involves large-scale synthesis using automated synthesizers and high-purity reagents. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for scientific research .
Chemical Reactions Analysis
Types of Reactions: dGTP-15N5,d14 (dilithium) undergoes various chemical reactions, including:
Oxidation: Susceptible to oxidative damage, forming 8-oxo-dGTP.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves reactive oxygen species or oxidizing agents.
Substitution: Requires nucleophiles and appropriate solvents.
Major Products:
Oxidation: 8-oxo-dGTP.
Substitution: Various substituted guanosine derivatives.
Scientific Research Applications
dGTP-15N5,d14 (dilithium) has numerous applications in scientific research, including:
Chemistry: Used as a tracer in quantitative analysis during drug development.
Biology: Essential for studying DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of labeled nucleotides for research purposes
Mechanism of Action
The mechanism of action of dGTP-15N5,d14 (dilithium) involves its incorporation into DNA during replication. The labeled nucleotide is recognized by DNA polymerases and incorporated into the growing DNA strand. The presence of deuterium and nitrogen-15 allows for precise tracking and quantification of DNA synthesis. Additionally, the compound’s susceptibility to oxidative damage provides insights into DNA repair pathways and the effects of oxidative stress on genetic material .
Comparison with Similar Compounds
dGTP-13C10,d14 (dilithium): Labeled with carbon-13 and deuterium.
dGTP-15N5 (dilithium): Labeled with nitrogen-15 only.
dGTP-d14 (dilithium): Labeled with deuterium only.
Uniqueness: dGTP-15N5,d14 (dilithium) is unique due to its dual labeling with both deuterium and nitrogen-15. This dual labeling enhances its utility in various research applications, providing more detailed and accurate data compared to single-labeled compounds .
Properties
Molecular Formula |
C10H14Li2N5O13P3 |
|---|---|
Molecular Weight |
538.2 g/mol |
IUPAC Name |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,11+1,12+1,13+1,14+1,15+1,16D;;/hD5 |
InChI Key |
JMSIWULFUCIEMD-VTUGFIBXSA-L |
Isomeric SMILES |
[2H]C1=[15N]C2=C([15N]1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])[15N]=C([15N](C2=O)[2H])[15N]([2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide](/img/structure/B12378061.png)

![(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol](/img/structure/B12378077.png)
![[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12378084.png)
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid](/img/structure/B12378094.png)
![6-Methyl-9-(4-methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,7-dihydropyrido[4,3-d][2]benzazepine](/img/structure/B12378097.png)
![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)
![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)




![(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12378127.png)
